N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry Applications
One area of research focuses on the synthesis and evaluation of derivatives related to the chemical structure for their potential as ligands or inhibitors targeting specific receptors or enzymes. For instance, the development of potent and selective histamine-3 receptor antagonists from a class of derivatives highlights the compound's significance in medicinal chemistry. These compounds have shown promising in vitro and in vivo profiles, indicating their potential for therapeutic applications (Zhou et al., 2012).
Synthetic Methodologies
Research on synthetic methodologies utilizing the compound or its derivatives includes the one-pot synthesis of fluorescent dimeric 2H-Pyrrolo[2,3-c]isoquinoline-2,5(3H)-diones. This demonstrates the compound's utility in the synthesis of complex molecules with potential applications in materials science and as fluorescent probes (Jaiswal et al., 2020).
Pharmacological Applications
While avoiding specifics on drug use, dosage, and side effects, it's notable that compounds with similar structures have been explored for their binding affinity to receptors like sigma-2 receptors. Such studies contribute to the understanding of these compounds' pharmacological properties and their potential therapeutic applications (Xu et al., 2005).
Novelty in Organic Synthesis
The compound's structure serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, the synthesis of polycyclic imidazolidinones via amine redox-annulation showcases innovative approaches to constructing complex molecular architectures (Zhu et al., 2017).
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-32-20-9-10-21(33-2)22-19(20)15-17(24(29)26-22)11-12-25-23(28)16-5-7-18(8-6-16)34(30,31)27-13-3-4-14-27/h5-10,15H,3-4,11-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIOPZRUPUOHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.